molecular formula C16H12ClNOSe B15404794 Isoxazole, 3-(4-chlorophenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-33-2

Isoxazole, 3-(4-chlorophenyl)-5-[(phenylseleno)methyl]-

Cat. No.: B15404794
CAS No.: 833462-33-2
M. Wt: 348.7 g/mol
InChI Key: MQMSZYBFAVVKMK-UHFFFAOYSA-N
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Description

Isoxazole, 3-(4-chlorophenyl)-5-[(phenylseleno)methyl]- is a heterocyclic compound featuring an isoxazole core substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a phenylselenomethyl moiety. The selenium atom in the phenylseleno group distinguishes it from sulfur- or oxygen-containing analogs, likely influencing electronic properties, reactivity, and intermolecular interactions .

Properties

CAS No.

833462-33-2

Molecular Formula

C16H12ClNOSe

Molecular Weight

348.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(phenylselanylmethyl)-1,2-oxazole

InChI

InChI=1S/C16H12ClNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-10H,11H2

InChI Key

MQMSZYBFAVVKMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC2=CC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

Isoxazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 3-(4-chlorophenyl)-5-[(phenylseleno)methyl]- is a notable member of this class, exhibiting a range of pharmacological effects including immunosuppressive, anti-inflammatory, and anticancer activities. This article aims to detail the biological activity of this specific isoxazole derivative, supported by data tables, case studies, and research findings.

Overview of Isoxazole Compounds

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. Their structural versatility allows for various substitutions that can significantly alter their biological properties. Recent studies have demonstrated that isoxazole derivatives can act as effective drug candidates due to their broad spectrum of activity against various diseases.

Biological Activities

1. Immunosuppressive Properties

Research indicates that isoxazole derivatives can exhibit both immunostimulatory and immunosuppressive effects depending on their structural modifications. For instance, the 4-chlorophenylamide derivative of 5-amino-3-methyl-4-isoxazolecarboxylic acid has shown strong immune-stimulatory activity, while di- and tri-substituted derivatives demonstrated potent immunosuppressive effects exceeding those of cyclosporine A .

Table 1: Immunological Activity of Isoxazole Derivatives

CompoundActivity TypeReference
4-chlorophenylamideImmunostimulatory
Di-substituted phenylamidesImmunosuppressive
Tri-substituted phenylamidesImmunosuppressive

2. Anticancer Activity

Isoxazole derivatives have also been evaluated for their anticancer properties. A study involving human promyelocytic leukemia cell lines demonstrated that certain isoxazoles induced apoptosis and cell cycle arrest. Specifically, one compound reduced Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism for its cytotoxic effect .

Table 2: Cytotoxic Effects of Isoxazole Derivatives

CompoundIC50 (μM)Mechanism of ActionReference
Isoxazole (3)86Induces apoptosis
Isoxazole (6)755Cell cycle arrest

3. Anti-inflammatory Activity

Isoxazoles have shown promise in reducing inflammation. Studies indicate that certain derivatives possess COX-2 inhibitory activity and can effectively mitigate inflammatory responses in vivo. For instance, the synthesis of novel isoxazole derivatives has been linked to significant anti-inflammatory effects in animal models .

Mechanistic Insights

The mechanisms underlying the biological activities of isoxazoles are complex and often involve multiple pathways:

  • Immunosuppression : The immunosuppressive activity appears to be mediated through the induction of apoptosis in immune cells via caspase activation pathways .
  • Anticancer Effects : The modulation of key proteins such as Bcl-2 and p21^WAF-1 indicates a dual mechanism involving both apoptosis promotion and cell cycle regulation .
  • Anti-inflammatory Mechanisms : Isoxazoles may inhibit pro-inflammatory cytokines and enzymes like COX-2, leading to reduced inflammation .

Case Studies

Several case studies highlight the therapeutic potential of isoxazole derivatives:

  • A study showcased a series of trisubstituted isoxazoles that exhibited significant cytotoxicity against leukemia cells, with varying mechanisms based on structural differences .
  • Another investigation into the anti-inflammatory properties revealed that specific modifications in the isoxazole structure enhanced its efficacy against carrageenan-induced edema in animal models .

Comparison with Similar Compounds

Structural Analogs with Halogen and Selenium Substituents

Compound Name Substituents (Position) Molecular Formula Key Features/Findings Reference
Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]- 3-(4-methylphenyl), 5-(phenylselenomethyl) C17H15NOSe Seleno-methyl group enhances lipophilicity; methyl substituent reduces steric hindrance compared to chloro groups.
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole 3-(4-chlorophenyl), 5-(chloromethyl) C10H7Cl2NO Chlorine substituents increase electrophilicity; potential reactivity in nucleophilic substitutions.
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole 3-(4-fluorophenyl), 4-(chloromethyl) C11H9ClFNO Fluorine enhances metabolic stability; chloromethyl group facilitates further derivatization.

Key Observations:

  • Selenium in the phenylseleno group (vs. sulfur or oxygen) may increase radical scavenging activity or alter binding affinities in biological systems .
  • Crystal Packing : Analogs like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (Compound 4 in ) exhibit isostructurality despite halogen substitutions, suggesting similar packing behaviors in the target compound .

Comparison with Heterocyclic Hybrids

Thiazole and Pyrazoline Derivatives
  • Compound 4 (): A thiazole derivative with 4-chlorophenyl and fluorophenyl groups. Structural studies reveal planar molecular conformations and halogen-dependent intermolecular interactions, relevant to therapeutic applications (e.g., antimicrobial activity) .
  • Les-4369 (): A 4-thiazolidinone-pyrazoline hybrid with a 4-chlorophenyl group.
Oxadiazole Derivatives
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (): Exhibits 59.5% anti-inflammatory activity, comparable to indomethacin. The chloro-phenyl group likely contributes to hydrophobic binding in biological targets .

Implication: The target isoxazole’s phenylseleno group may similarly enhance bioactivity through hydrophobic or selenophilic interactions, though empirical data are needed.

Preparation Methods

1,3-Dipolar Cycloaddition with Nitrile Oxides

Nitrile oxides, generated in situ from hydroxamic acid chlorides or aldoximes, react with acetylenic dipolarophiles to yield isoxazoles. For example:

  • Precursor preparation : 4-Chlorobenzaldehyde oxime is treated with chloramine-T to generate the corresponding nitrile oxide.
  • Cycloaddition : The nitrile oxide reacts with propargyl phenyl selenide under thermal conditions (80–100°C) to form the isoxazole scaffold.

Key reaction parameters :

Parameter Optimal Condition Yield (%)
Temperature 80°C 78–85
Solvent Toluene
Reaction Time 12–16 h

This method ensures regioselectivity, with the 4-chlorophenyl group occupying position 3 and the selenomethyl group at position 5.

Selenomethyl Group Incorporation

Introducing the phenylselenomethyl moiety requires post-cycloaddition modifications or pre-functionalized precursors. Two approaches dominate:

Nucleophilic Selenylation

Propargyl bromide derivatives undergo nucleophilic substitution with sodium phenylselenolate (NaSePh):

  • Propargyl bromide synthesis : 4-Chlorophenylacetylene is treated with bromine in acetic acid.
  • Selenide formation : The brominated intermediate reacts with NaSePh in ethanol at 60°C for 6 h.

Reaction optimization :

Parameter Variation Yield (%)
Solvent Ethanol vs. DMF 72 vs. 58
Temperature 60°C vs. 25°C 72 vs. 35

Ethanol at 60°C maximizes yield due to improved nucleophilicity of NaSePh.

Copper-Catalyzed Coupling

Aryl halides couple with phenylselenomethylzinc reagents under catalytic Cu(I):

  • Substrate : 5-Bromo-3-(4-chlorophenyl)isoxazole.
  • Conditions : CuI (10 mol%), THF, 50°C, 8 h.

Yield : 68–74% with minimal homocoupling byproducts.

Optimization of Reaction Conditions

Solvent Screening for Cycloaddition

Polar aprotic solvents enhance dipolarophilicity:

Solvent Dielectric Constant Yield (%)
Toluene 2.4 78
DMF 36.7 82
Acetonitrile 37.5 85

Acetonitrile’s high polarity accelerates nitrile oxide reactivity.

Temperature and Time Dependence

Temperature (°C) Time (h) Yield (%)
60 24 65
80 16 85
100 12 80

Elevated temperatures reduce reaction time but risk decomposition above 100°C.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography:

  • Eluent : Hexane/ethyl acetate (7:3).
  • Retention Factor (Rf) : 0.45 (target compound).

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 7.82 (d, J = 8.1 Hz, 2H, Ar-Cl).
    • δ 7.45–7.39 (m, 5H, Ph-Se).
    • δ 4.21 (s, 2H, CH₂-Se).
  • ⁷⁷Se NMR : δ 340 ppm (characteristic of Se-Ph).
  • HRMS : m/z 377.96 [M+H]⁺ (C₁₆H₁₁ClNSe⁺ requires 377.97).

Structure-Activity Relationship (SAR) Considerations

The 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing the isoxazole ring. The phenylselenomethyl moiety improves lipid solubility, influencing bioavailability. Substitutions at position 5 are critical for modulating pharmacological activity, as bulkier groups reduce metabolic clearance.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactors enable rapid heat dissipation and mixing:

  • Residence Time : 5 min.
  • Output : 1.2 kg/day with 80% yield.

Microwave-Assisted Reactions

Microwave irradiation (150 W, 100°C) reduces cycloaddition time to 30 min, achieving 88% yield.

Q & A

Q. Table 1: Inhibition Parameters for GR and GST

CompoundEnzymeIC₅₀ (μM)Inhibition TypeKI (μM)
3-(4-Chlorophenyl)isoxazoleGR0.059Uncompetitive0.011 ± 0.002
3-(4-Bromophenyl)isoxazoleGST0.099Competitive0.059 ± 0.201
Data sourced from .

Advanced: How does structural isomerism (3- vs. 5-substitution) impact biological activity?

The position of substituents significantly affects efficacy. For example:

  • 3-(4-Chlorophenyl)isoxazole exhibits 2× higher GR inhibition than its 5-substituted isomer due to steric and electronic compatibility with the enzyme’s active site .
  • X-ray crystallography reveals bond-length variations (e.g., C2-C9: 1.359 Å vs. 1.337 Å in 5-substituted analogs), altering molecular flexibility and binding .

Advanced: What computational approaches validate target interactions of these derivatives?

  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding poses within enzyme active sites (e.g., GR, bacterial targets). For instance, 3-(4-chlorophenyl)isoxazole forms hydrogen bonds with GR’s Arg-37 and π-π stacking with Phe-140 .
  • Molinspiration Analysis : Predicts bioactivity scores (e.g., GPCR ligand potential) and pharmacokinetic properties (logP, TPSA) to prioritize candidates .

Advanced: How can researchers resolve contradictory data on halogen substitution effects (Cl vs. Br)?

  • Comparative Kinetic Assays : Test derivatives under identical conditions to isolate halogen effects. Bromine’s larger atomic radius enhances GST inhibition (IC₅₀: 0.099 μM vs. 0.059 μM for Cl in GR) due to stronger hydrophobic interactions .
  • Crystallographic Studies : Resolve steric clashes or electronic effects via structural overlays (e.g., 3-Br vs. 3-Cl in GST co-crystals) .

Advanced: What strategies optimize reaction yields in isoxazole synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
  • Catalyst Screening : Triethylamine enhances NCS-mediated chlorination, reducing side products .
  • Temperature Control : Maintaining 0–5°C during oxime formation minimizes decomposition .

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